N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzothiazole core linked to a furan ring via a benzyl group
Mechanism of Action
Target of Action
The compound N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide, also known as N-{[4-(furan-3-yl)phenyl]methyl}-1,3-benzothiazole-6-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause inhibitory effects . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole, a parent compound, in water, alcohol, and ether may give some insight into its potential bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the benzyl group and the furan ring. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiazole core can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share a similar core structure.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol have similar furan rings.
Uniqueness
N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of the benzothiazole core and the furan ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(15-5-6-17-18(9-15)24-12-21-17)20-10-13-1-3-14(4-2-13)16-7-8-23-11-16/h1-9,11-12H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCSWADKHVBZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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